molecular formula C10H15NO B13288361 N-ethyl-4-methoxy-2-methylaniline

N-ethyl-4-methoxy-2-methylaniline

Cat. No.: B13288361
M. Wt: 165.23 g/mol
InChI Key: XTKYUXWEMFXWDH-UHFFFAOYSA-N
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Description

N-ethyl-4-methoxy-2-methylaniline: is an organic compound belonging to the class of anilines It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methoxy group at the fourth position, and a methyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable precursor, such as 4-methoxy-2-methylaniline, with an ethylating agent like ethyl iodide under basic conditions.

    Reductive Alkylation: Another method is the reductive alkylation of 4-methoxy-2-methylaniline using an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed amination reactions can be efficient for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-ethyl-4-methoxy-2-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism by which N-ethyl-4-methoxy-2-methylaniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethyl and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity .

Comparison with Similar Compounds

    N-methylaniline: Similar structure but lacks the ethyl group.

    4-methoxy-2-methylaniline: Similar structure but lacks the ethyl group on the nitrogen atom.

    N-ethyl-m-toluidine: Similar structure but lacks the methoxy group.

Uniqueness: N-ethyl-4-methoxy-2-methylaniline is unique due to the combination of ethyl, methoxy, and methyl groups, which confer distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-ethyl-4-methoxy-2-methylaniline

InChI

InChI=1S/C10H15NO/c1-4-11-10-6-5-9(12-3)7-8(10)2/h5-7,11H,4H2,1-3H3

InChI Key

XTKYUXWEMFXWDH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)OC)C

Origin of Product

United States

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